molecular formula C12H11N3O B8395609 3-(Pyridin-3-yl)benzohydrazide CAS No. 900514-76-3

3-(Pyridin-3-yl)benzohydrazide

Cat. No. B8395609
M. Wt: 213.23 g/mol
InChI Key: OVTASLBLAYACTN-UHFFFAOYSA-N
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Patent
US08013004B2

Procedure details

To a stirred solution of methyl 3-(pyridin-3-yl)benzoate (190 mg, 0.89 mmol) in anhydrous methanol (1 mL) was added hydrazine (0.07 mL,). The solution was stirred at RT overnight before ethyl ether was added. The solid was filtered and washed with ethyl ether to give 67 mg (35% yield) of 3-(pyridin-3-yl)benzohydrazide as a white solid. An additional 120 mg of the product was recovered from the filtrate. (M+H)+=214.13
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10](OC)=[O:11])[CH:2]=1.[NH2:17][NH2:18].C(OCC)C>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10]([NH:17][NH2:18])=[O:11])[CH:2]=1

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.07 mL
Type
reactant
Smiles
NN
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C(=O)NN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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